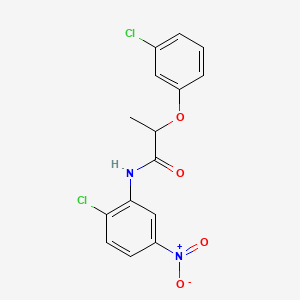
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine, also known as Ro 31-8220, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various biochemical and physiological studies.
Mechanism of Action
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 inhibits PKC by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways that are regulated by PKC, such as the activation of transcription factors and the release of intracellular calcium.
Biochemical and Physiological Effects
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as regulate insulin secretion in pancreatic beta cells. (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the Na+/H+ exchanger.
Advantages and Limitations for Lab Experiments
One advantage of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 is its non-specificity, which allows for the inhibition of multiple protein kinases simultaneously. This can be useful in studying complex signaling pathways that involve multiple kinases. However, the non-specificity of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 can also be a limitation, as it may interfere with other cellular processes that are not directly related to the target kinase. Additionally, the use of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 may not be suitable for in vivo studies, as it may have off-target effects and toxicity.
Future Directions
There are several future directions for the use of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 in scientific research. One direction is to study its effects on specific PKC isoforms and other protein kinases, in order to better understand their roles in various cellular processes. Another direction is to investigate the potential therapeutic applications of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 in diseases such as cancer and diabetes. Additionally, the development of more specific inhibitors that target individual kinases may provide a more precise tool for studying cellular signaling pathways.
Synthesis Methods
The synthesis of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with magnesium to form a Grignard reagent, which is then reacted with (1,2-diphenylethyl)amine to produce the final product. The yield of this synthesis method is typically around 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has been widely used in scientific research as a protein kinase inhibitor. It is a non-specific inhibitor of protein kinase C (PKC) isoforms, which play important roles in various signaling pathways. (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has also been shown to inhibit other protein kinases, such as mitogen-activated protein kinase (MAPK) and glycogen synthase kinase-3 (GSK-3).
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1,2-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO/c1-25-22-13-12-20(23)15-19(22)16-24-21(18-10-6-3-7-11-18)14-17-8-4-2-5-9-17/h2-13,15,21,24H,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTDVNHGOWMBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)

![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
